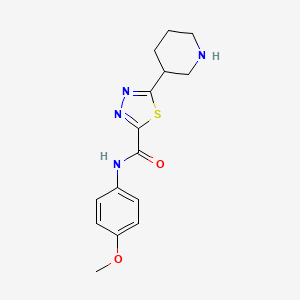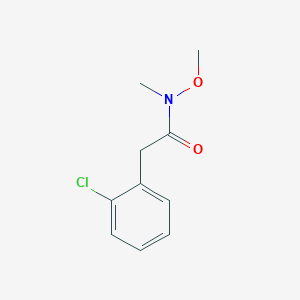
N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride
Übersicht
Beschreibung
“N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride” is a chemical compound that likely contains a thiazolidine core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The “N-(3-methylphenyl)” part suggests the presence of a 3-methylphenyl group attached to the nitrogen atom of the thiazolidine ring. The “4-carboxamide” indicates a carboxamide functional group at the 4th position of the thiazolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the thiazolidine ring, with the 3-methylphenyl group and the carboxamide group attached at specific positions . The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of the carboxamide group could make it susceptible to reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride and its derivatives have been explored for their potential antimicrobial properties. For instance, a series of N-{2-(substituted methylidene)hydrazinylmethyl}-2-substituted1,3-thiazolidine-4-carboxamide derivatives exhibited good antibacterial and antifungal activity against pathogenic fungi and bacteria (Gayam & Palaniappan, 2019).
Anticancer Potential : Some studies have investigated the anticancer properties of thiazolidine derivatives. For instance, novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives showed significant antiproliferative activity towards human renal cell adenocarcinoma cells (Gawrońska-Grzywacz et al., 2018).
Anti-Inflammatory and Analgesic Properties : Compounds derived from thiazolidine, such as N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, were synthesized and evaluated for analgesic and anti-inflammatory activity, showing promising results (Deep et al., 2012).
Synthesis of Peptide Analogues : Thiazolidine derivatives, including N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride, have been used in the synthesis of peptide analogues. A study described the synthesis of sulfur-containing peptide analogues via Ugi four-component condensation (Kintscher & Martens, 1992).
Cardiotonic Agents : Research has also been conducted on thiazolidine derivatives as potential cardiotonic agents. A study synthesized carba and oxa analogues of 2- (phenylpiperazinylalkoxyphenyl) thiazolidine-3-carboxamide and evaluated them for cardiotonic activity (Nate et al., 1987).
Wirkmechanismus
The mechanism of action of this compound in biological systems would depend on its specific structure and properties . Compounds containing a thiazolidine ring have been found to exhibit various biological activities, but without specific studies on this compound, it’s difficult to predict its exact mechanism of action .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.ClH/c1-8-3-2-4-9(5-8)13-11(14)10-6-15-7-12-10;/h2-5,10,12H,6-7H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHSSQVAMVDGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CSCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1,3-thiazolidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methoxy-1-methyl-1H-indole-2-carboxylate](/img/structure/B1420884.png)
![N-[2-(4-Amino-2-fluorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1420885.png)



![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1420894.png)




![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)


